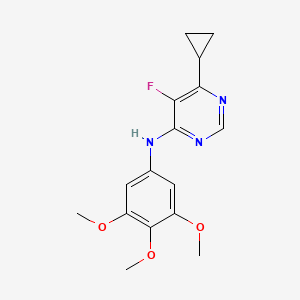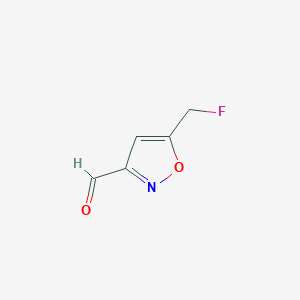![molecular formula C20H21N3O5 B2374135 3-Phenyl-N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamid CAS No. 891122-06-8](/img/structure/B2374135.png)
3-Phenyl-N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, this compound may be studied for its potential as a therapeutic agent. Oxadiazole derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
Target of Action
Compounds containing the3,4,5-trimethoxyphenyl (TMP) group, which is present in the molecular structure of this compound, have been known to target various proteins and receptors . These include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been known to inhibit the aforementioned targets, leading to various bioactivity effects . For instance, TMP-bearing compounds can inhibit tubulin polymerization, which is crucial for cell division .
Biochemical Pathways
For example, the inhibition of tubulin can disrupt the microtubule dynamics , affecting cell division and potentially leading to cell death .
Result of Action
Tmp-bearing compounds have shown notableanti-cancer effects . They have also demonstrated anti-fungal, anti-bacterial, and antiviral activities, as well as efficacy against certain parasites . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid or its derivative under acidic or basic conditions.
Substitution reactions: The phenyl and trimethoxyphenyl groups can be introduced through nucleophilic substitution reactions using suitable reagents and catalysts.
Amidation: The final step involves the formation of the amide bond by reacting the oxadiazole derivative with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or modify functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-phenyl-1,3,4-oxadiazole: A simpler oxadiazole derivative with similar core structure.
3,4,5-trimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
The uniqueness of 3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide lies in its specific combination of functional groups and structural features
Eigenschaften
IUPAC Name |
3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-25-15-11-14(12-16(26-2)18(15)27-3)19-22-23-20(28-19)21-17(24)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGWLAYAQAONCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374052.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2374054.png)

![6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2374056.png)


![N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2374063.png)
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2374064.png)





